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ATRA-hydroxyimino

Cat. No.: B12430971
M. Wt: 329.4 g/mol
InChI Key: TXLVFISHOZJIQV-WYIJURDSSA-N
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Description

Contextual Background: Retinoids and Retinoid Signaling in Biological Systems

Retinoids, a class of compounds derived from vitamin A, are crucial for a multitude of biological processes. nih.govresearchgate.net These molecules, including all-trans retinoic acid (ATRA), are essential for regulating cell growth, differentiation, proliferation, and apoptosis. nih.govresearchgate.net The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govresearchgate.netwikipedia.org There are three subtypes of RARs (α, β, and γ) and three subtypes of RXRs (α, β, and γ). wikipedia.orgmdpi.combioscientifica.com

The signaling pathway is initiated when ATRA, synthesized from retinol (B82714) in a two-step oxidation process, enters the cell nucleus. researchgate.net Inside the nucleus, RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the regulatory regions of target genes. wikipedia.orgresearchgate.netreprocell.com In the absence of a ligand like ATRA, the RAR/RXR heterodimer is bound to corepressor proteins, which inhibit gene transcription. wikipedia.orgresearchgate.net The binding of ATRA to the RAR subunit of the heterodimer induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orgresearchgate.net This coactivator complex then promotes the transcription of downstream target genes, translating the retinoid signal into a cellular response. wikipedia.orgresearchgate.net

This intricate signaling network plays a pivotal role in embryonic development, tissue homeostasis, and the functioning of the immune system. frontiersin.orgmdpi.commdpi.com Deregulation of retinoid signaling has been implicated in various diseases, including cancer. nih.govresearchgate.netmdpi.com For instance, ATRA has been successfully used in the treatment of acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia, where it induces the differentiation of leukemic cells. frontiersin.orghemonc.orgnih.govnih.gov The diverse and critical roles of retinoid signaling underscore the importance of developing new tools to study and modulate this pathway.

Genesis of ATRA-hydroxyimino as a Novel Research Compound

This compound, also known as CRABP-II ligand 1, emerged from the field of chemical biology as a derivative of all-trans retinoic acid (ATRA). targetmol.com Its development was driven by the need for specialized molecular probes to investigate the roles of specific proteins within the retinoid signaling pathway. The synthesis of this compound involves the chemical modification of the parent ATRA molecule. nih.gov Specifically, it is an ATRA-based moiety that can be linked to other molecules. medchemexpress.cnmedchemexpress.com

A key application of this compound is in the creation of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). targetmol.com In this context, this compound is connected via a linker to a ligand for an E3 ubiquitin ligase, such as the cIAP1 ligand Bestatin. targetmol.commedchemexpress.com This bifunctional molecule, SNIPER(CRABP-II), is designed to specifically target the Cellular Retinoic Acid-Binding Protein II (CRABP-II) for degradation. targetmol.com The this compound portion of the molecule binds to CRABP-II, while the cIAP1 ligand recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRABP-II. targetmol.com This targeted degradation was demonstrated in IMR-32 neuroblastoma cells. targetmol.commedchemexpress.com

The synthesis of oximes, the functional group from which this compound derives its name, is a well-established chemical reaction. nih.govhhs.govbeilstein-journals.org The creation of this compound represents a strategic application of this chemistry to generate a tool for probing protein function in a targeted manner.

Rationale for Advanced Academic Investigation of this compound

The primary rationale for the advanced academic investigation of this compound lies in its potential as a highly specific tool to dissect the complexities of retinoid signaling and related cellular processes. By enabling the targeted degradation of CRABP-II, this compound allows researchers to study the specific functions of this protein without the need for genetic manipulation like gene knockout or RNA interference, which can sometimes have off-target effects or incomplete knockdown.

The ability to selectively eliminate a protein of interest provides a powerful method to investigate its role in various biological contexts. For example, understanding the precise functions of CRABP-II is crucial, as it is involved in the intracellular transport and delivery of retinoic acid to the nuclear receptors. mdpi.com By observing the cellular consequences of CRABP-II degradation, researchers can gain insights into its contribution to cell differentiation, proliferation, and other retinoid-mediated effects.

Furthermore, the development of compounds like this compound contributes to the broader field of chemical genetics and targeted protein degradation. This approach, which uses small molecules to control protein levels, is becoming increasingly important in both basic research and as a potential therapeutic strategy. Investigating the mechanism and efficacy of this compound as part of a SNIPER complex can provide valuable information for the design of other targeted protein degraders for different cellular targets. This could have implications for studying a wide range of diseases where specific proteins play a pathological role.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO3 B12430971 ATRA-hydroxyimino

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[(3E)-3-hydroxyimino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H27NO3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21-24)11-12-20(17,4)5/h6-10,13,24H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+,21-18+

InChI Key

TXLVFISHOZJIQV-WYIJURDSSA-N

Isomeric SMILES

CC\1=C(C(CC/C1=N\O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=NO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Atra Hydroxyimino

Strategies for ATRA-hydroxyimino Synthesis

The synthesis of this compound, also known as CRABP-II ligand 1, is not explicitly detailed in readily available literature. However, its structure, a hydroxamic acid derivative of all-trans-retinoic acid (ATRA), suggests a synthesis rooted in standard peptide coupling or esterification methodologies. A plausible and commonly employed method for forming such a derivative involves the activation of the carboxylic acid group of ATRA, followed by reaction with a suitable hydroxylamine (B1172632) derivative.

One established method for creating amide and ester derivatives from ATRA utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This approach can be adapted for the synthesis of this compound. The reaction would proceed by activating the carboxyl group of ATRA with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a hydroxylamine derivative, such as hydroxylamine hydrochloride in the presence of a base to neutralize the salt, yielding the desired this compound.

The general reaction scheme can be depicted as follows: All-trans-retinoic acid + Hydroxylamine derivative --(DCC, DMAP)--> this compound

This method is advantageous due to its relatively mild conditions, which are crucial for preserving the sensitive polyene chain of the retinoid from isomerization or degradation.

Another potential route could involve the formation of a mixed anhydride (B1165640) of ATRA, for instance, by reacting it with a chloroformate in the presence of a tertiary amine. This activated intermediate would then readily react with a hydroxylamine to form the final product. whiterose.ac.uk

Chemical Modifications and Analog Generation of Retinoid Derivatives

The modification of the all-trans-retinoic acid molecule has been a fertile ground for medicinal chemistry, aiming to enhance biological activity, improve stability, and explore structure-activity relationships (SAR). These modifications typically target three main regions of the ATRA scaffold: the β-ionone ring, the polyene side chain, and the polar carboxylic acid terminus.

Modification of the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification, leading to the generation of a wide array of analogs, including esters and amides. These modifications are often pursued to alter the compound's polarity, bioavailability, and interaction with retinoid receptors.

Esterification: ATRA can be converted to its corresponding esters through various methods. A common approach is the reaction of ATRA with an alcohol in the presence of a coupling agent like DCC. mdpi.com For instance, the synthesis of various retinyl esters has been achieved for structure-activity relationship studies. thieme-connect.comgoogle.com

Amidation: The synthesis of amide derivatives of ATRA is also well-documented. This is typically achieved by coupling ATRA with a primary or secondary amine using standard peptide coupling reagents. For example, novel ATRA amide derivatives have been synthesized by reacting ATRA with long-chain fatty amines in the presence of DCC and DMAP. mdpi.com These modifications can significantly impact the biological profile of the resulting retinoid. nih.govtandfonline.comnih.govgoogle.com

The following table summarizes some examples of ATRA derivatives with modified carboxylic acid groups:

Derivative Type Synthetic Method Key Reagents Reference
EsterDCC-mediated couplingAlcohol, DCC, DMAP mdpi.com
Aromatic AmideAmide coupling procedureAromatic amine, coupling agents nih.gov
Fatty AmideDCC-mediated couplingLong-chain fatty amine, DCC, DMAP mdpi.com

These chemical modifications underscore the importance of the polar head group in the biological activity of retinoids and provide a toolbox for generating diverse analogs with potentially new therapeutic applications.

Advanced Synthetic Approaches in Retinoid Chemistry

The synthesis of complex retinoids, including ATRA and its derivatives, often requires sophisticated and stereoselective chemical strategies to construct the characteristic polyene backbone. Several powerful reactions have become cornerstones of retinoid chemistry.

The Wittig Reaction: This reaction has been a cornerstone in the industrial synthesis of retinoids for decades. semanticscholar.orgnumberanalytics.com It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In the context of retinoid synthesis, a key step is often the coupling of a C15-phosphonium salt with a C5-aldehyde or a similar strategy to build the C20 carbon skeleton of ATRA. nih.gov The stereoselectivity of the Wittig reaction can be controlled to produce the desired all-trans configuration of the double bonds. google.comnih.gov

The Julia Olefination: The Julia olefination and its modifications, such as the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes and have been successfully applied to the synthesis of retinoids. thieme-connect.comsemanticscholar.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a sulfone with an aldehyde or ketone. A significant advantage of the Julia olefination is the high E-selectivity in the formation of the double bond, which is crucial for synthesizing all-trans-retinoids. thieme-connect.comthieme-connect.com This method offers a convergent approach, allowing for the synthesis of complex molecules from smaller, readily available fragments. dalton.com

Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, with applications in the construction of complex molecules, including natural products. usp.brnih.govscientificupdate.com This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, enabling unique and mild chemical transformations. While specific applications to this compound synthesis are not yet reported, the potential for late-stage functionalization and the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions makes it a promising avenue for future retinoid synthesis. acs.orgthieme-connect.com

Flow Chemistry: The use of flow chemistry in the synthesis of retinoids is another modern approach that offers significant advantages over traditional batch processes. semanticscholar.org By performing reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially for sensitive compounds like retinoids. semanticscholar.org

The following table provides a comparison of these advanced synthetic methods in the context of retinoid chemistry:

Synthetic Method Key Features Advantages in Retinoid Synthesis References
Wittig Reaction Formation of C=C bond from a phosphorus ylide and a carbonyl compound.Well-established, scalable for industrial production. nih.govsemanticscholar.orgnumberanalytics.com
Julia Olefination Stereoselective formation of C=C bond from a sulfone and a carbonyl compound.High E-selectivity for trans double bonds, convergent strategy. thieme-connect.comsemanticscholar.orgorganic-chemistry.orgthieme-connect.com
Photoredox Catalysis Light-induced single-electron transfer to enable novel bond formations.Mild reaction conditions, potential for late-stage functionalization. usp.brnih.gov
Flow Chemistry Reactions performed in a continuous stream.Enhanced control, safety, and scalability. semanticscholar.org

These advanced synthetic methodologies continue to evolve, providing chemists with more efficient and versatile tools to explore the chemical space of retinoids and develop novel derivatives with tailored properties.

Molecular Interactions and Target Engagement of Atra Hydroxyimino

Binding Profiles with Retinoid Receptors (RARs and RXRs) and Subtypes

ATRA-hydroxyimino is structurally derived from ATRA, a well-established pan-agonist for Retinoic Acid Receptors (RARs). ATRA itself is a natural ligand for the three RAR subtypes—RARα, RARβ, and RARγ—binding with high affinity and activating their function as ligand-dependent transcription factors. nih.govnih.govscirp.org These receptors form heterodimers with Retinoid X Receptors (RXRs) to regulate gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs). scirp.orgmdpi.com While ATRA binds effectively to all RAR subtypes, it does not serve as a direct ligand for RXRs. nih.gov

The binding affinities of the parent compound, ATRA, for RAR subtypes have been characterized, demonstrating nanomolar efficacy.

Binding Affinity of ATRA for RAR Subtypes

Receptor SubtypeED50 (nM)
RARα4
RARβ5
RARγ2

This table shows the half-maximal effective concentration (ED50) of the parent compound All-trans-Retinoic Acid (ATRA) for the three Retinoic Acid Receptor (RAR) subtypes. Data sourced from molecular studies. nih.gov

Despite its origin, specific quantitative binding data for this compound with RAR or RXR subtypes is not extensively documented in the scientific literature. The chemical modification of the terminal carboxylic acid group of ATRA to a hydroxyimino moiety could potentially alter the binding affinity and selectivity profile for RARs compared to its parent compound. The carboxylic acid group is known to be critical for forming a key ionic bridge within the ligand-binding pocket of RARs. nih.gov

Interaction with Cellular Retinoic Acid Binding Proteins (CRABPs)

While its interaction with nuclear receptors is not fully characterized, this compound has been identified and utilized for its specific and high-affinity binding to Cellular Retinoic Acid Binding Protein II (CRABP-II).

This compound is recognized as a specific ligand for CRABP-II. cd-bioparticles.net CRABP-II is a small cytosolic protein that binds ATRA with high specificity and is involved in transporting ATRA to the nucleus, where it is presented to RARs. The selective binding to CRABP-II has made this compound a valuable molecular tool for investigating the functions of this protein.

The most significant application of this compound is as a key component in a targeted protein degradation technology known as SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser). SNIPERs are heterobifunctional molecules designed to induce the degradation of a specific target protein by hijacking the ubiquitin-proteasome system. nih.gov

In this context, this compound serves as the "warhead" or target-binding ligand. It is chemically joined, via a linker, to a ligand that binds an E3 ubiquitin ligase. cd-bioparticles.netnih.gov Specifically, the this compound moiety is conjugated with a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), such as Bestatin. cd-bioparticles.net The resulting chimeric molecule can simultaneously bind to CRABP-II (via the this compound part) and cIAP1 (via the Bestatin part). This induced proximity facilitates the formation of a ternary complex, leading to the poly-ubiquitination of CRABP-II by cIAP1. Ubiquitinated CRABP-II is then recognized and degraded by the 26S proteasome, resulting in its selective knockdown within the cell.

Exploration of Other Identified or Putative Molecular Targets

The primary molecular target of the this compound moiety itself is CRABP-II. However, within the framework of its application in SNIPER technology, other proteins are functionally engaged.

The most prominent of these is the cellular inhibitor of apoptosis protein 1 (cIAP1) . It is critical to note that this compound does not directly bind to cIAP1. Instead, the SNIPER chimera, of which this compound is a part, recruits cIAP1 through a separate, specific ligand. cd-bioparticles.netnih.gov Therefore, cIAP1 is a molecular target of the SNIPER compound as a whole, enabling the degradation mechanism, but not a direct target of the this compound fragment. nih.gov

Beyond CRABP-II, there is currently no substantial evidence in the reviewed literature to suggest other direct, high-affinity molecular targets or significant off-target binding for the this compound compound itself. Its utility has been predominantly as a highly specific binder for CRABP-II.

Cellular and Subcellular Mechanistic Effects of Atra Hydroxyimino

Modulation of Cell Proliferation and Apoptosis in Defined Cellular Models

ATRA-hydroxyimino, a derivative of all-trans retinoic acid (ATRA), influences fundamental cellular processes such as proliferation and apoptosis. These effects are critical to its potential as a therapeutic agent. Research has shown that ATRA and its analogs can inhibit the growth of cancer cells by arresting the cell cycle and inducing programmed cell death, known as apoptosis. nih.govdrugbank.com

In human breast cancer cells (MCF-7), for instance, treatment with ATRA leads to a significant decrease in the fraction of cells in the S-phase of the cell cycle, causing an accumulation of cells in the G0/G1 phase. nih.gov This block in cell proliferation is a key mechanism of its anti-cancer activity. Following this cell cycle arrest, apoptosis is induced. nih.gov The antineoplastic potential of retinoids like ATRA in breast cancer is linked to these two interconnected mechanisms: blocking cell proliferation and triggering apoptosis. nih.gov

Studies on various cancer cell lines have demonstrated that retinoids can modulate cell growth and induce apoptosis. scirp.orgresearchgate.net In acute promyelocytic leukemia (APL), ATRA has been shown to decrease cell proliferation and induce differentiation in cultured cells and in patients. drugbank.com While the primary mechanism in APL is differentiation, the induction of apoptosis also contributes to its therapeutic effect. nih.gov

The process of apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals, and the intrinsic pathway, which is activated by cellular stress. aging-us.com Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. aging-us.com While the precise apoptotic pathways activated by this compound are still under investigation, the involvement of caspase activation is a well-established feature of retinoid-induced apoptosis. aging-us.com

Table 1: Effects of ATRA and its Analogs on Cell Proliferation and Apoptosis

Cellular ModelCompoundEffect on ProliferationEffect on ApoptosisReference
MCF-7 (Human Breast Cancer)ATRAInhibition (G1 arrest)Induction nih.gov
APL (Acute Promyelocytic Leukemia)ATRADecreasedInduction drugbank.com
B16 (Mouse Melanoma)ATRAInhibitionNot specified nih.gov

Induction of Cellular Differentiation Pathways

A hallmark of ATRA and its derivatives, including this compound, is their ability to induce cellular differentiation. frontiersin.orgstemcell.com This process is particularly significant in the context of developmental biology and cancer therapy, where it can force cancer cells to mature into non-cancerous, specialized cells. drugbank.com

The most well-documented example of this is in the treatment of acute promyelocytic leukemia (APL). frontiersin.orgjhoponline.com In APL, a specific chromosomal translocation results in a fusion protein that blocks the normal differentiation of promyelocytes. scientificarchives.com ATRA directly targets this fusion protein, leading to the terminal differentiation of the leukemic cells into mature granulocytes. drugbank.comjhoponline.com This targeted differentiation therapy has revolutionized the treatment of APL. frontiersin.org

The influence of retinoids on differentiation extends to various other cell types. For example, ATRA can promote the differentiation of embryonic stem cells into different lineages, including neurons and adipocytes. stemcell.com In brain tumor stem cells, ATRA has been shown to induce differentiation, although this differentiation may be incomplete. nih.gov

The molecular mechanisms underlying retinoid-induced differentiation are complex and involve the regulation of key developmental genes. frontiersin.orgscientificarchives.com For instance, in mouse melanoma cells, ATRA treatment induces differentiation, which is accompanied by changes in the expression of specific proteins involved in cell signaling pathways. nih.gov

Table 2: Induction of Cellular Differentiation by ATRA and its Analogs

Cellular ModelCompoundDifferentiation OutcomeReference
APL (Acute Promyelocytic Leukemia)ATRATerminal differentiation into granulocytes drugbank.comjhoponline.com
Embryonic Stem CellsATRADifferentiation into neurons, adipocytes, etc. stemcell.com
Brain Tumor Stem CellsATRAInduction of differentiation (incomplete) nih.gov
B16 (Mouse Melanoma)ATRAInduction of differentiation nih.gov

Regulation of Gene Expression via Retinoic Acid Response Elements (RAREs)

The biological effects of this compound and other retinoids are primarily mediated through the regulation of gene expression. frontiersin.orgresearchgate.net This process is initiated by the binding of the retinoid to specific nuclear receptors called retinoic acid receptors (RARs). scirp.orgplos.org These receptors form heterodimers with retinoid X receptors (RXRs). researchgate.net

The RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the regulatory regions of target genes. scirp.orgresearchgate.netplos.org In the absence of a ligand like ATRA, the RAR/RXR heterodimer can actively repress the transcription of these genes. scientificarchives.com However, when a retinoid binds to the RAR, it causes a conformational change in the receptor complex. researchgate.net This change leads to the release of corepressor proteins and the recruitment of coactivator proteins, which in turn activate the transcription of the target genes. scientificarchives.comresearchgate.net

This intricate mechanism allows retinoids to control the expression of a wide array of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis. scirp.org For example, in human cardiomyocytes, ATRA has been shown to induce the gene expression of RARs themselves (RARG and RARB) while repressing the expression of other genes. plos.org The identification of RAR/RXR binding sites throughout the human genome has revealed that these regulatory elements are widespread, highlighting the extensive impact of retinoid signaling on cellular function. scirp.org

Table 3: Key Genes Regulated by ATRA via RAREs

GeneCellular ContextEffect of ATRAFunctional ImplicationReference
RARGHuman CardiomyocytesInducedRegulation of cardiac function plos.org
RARBHuman CardiomyocytesInducedRegulation of cell growth plos.org
TOP2A/TOP2BHuman CardiomyocytesRepressedModulation of DNA topology plos.org
RARβMouse Melanoma CellsInducedComponent of differentiation pathway nih.gov

Influence on Subcellular Processes (e.g., Autophagy, Proteasomal Degradation Pathways)

Beyond its direct effects on gene expression, this compound and related compounds can also influence crucial subcellular processes like autophagy and proteasomal degradation. These pathways are essential for maintaining cellular homeostasis by removing damaged or unnecessary proteins and organelles. thermofisher.combiorxiv.org

Autophagy is a cellular recycling process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. thermofisher.com This process is vital for cell survival under stress conditions and for normal growth control. thermofisher.com In the context of APL, treatment with ATRA has been shown to induce the degradation of a specific protein, UBA3, through the lysosome-autophagy pathway. nih.gov This degradation is significant as the suppression of the cellular process involving UBA3, known as neddylation, can induce apoptosis and inhibit proliferation in APL cells. nih.gov

The ubiquitin-proteasome system is another major pathway for protein degradation, primarily targeting short-lived and misfolded intracellular proteins. thermofisher.com While the direct effects of this compound on the proteasome are less characterized, there is a known interplay between the autophagy and proteasomal degradation pathways. thermofisher.com For instance, in some contexts, the inhibition of one pathway can lead to a compensatory upregulation of the other. The specific mechanisms by which this compound might modulate proteasomal activity are an area of ongoing research.

Effects on Cellular Metabolism (Conceptual/Mechanistic)

Furthermore, ATRA has been observed to increase the expression of genes related to the oxidation of fatty acids in white adipose tissue. nih.gov This suggests that ATRA can shift the metabolic profile of these cells towards a more catabolic state, promoting the breakdown of stored lipids for energy. This effect is not limited to fat cells, as increased lipid oxidation capacity has also been noted in other tissues like skeletal muscle and the liver following ATRA treatment. nih.gov

The ability of retinoids to modulate cellular metabolism is closely linked to their regulation of gene expression through RARs. By activating these nuclear receptors, ATRA can orchestrate a coordinated transcriptional program that re-wires metabolic pathways to meet the specific needs of the cell, whether it be for differentiation, proliferation, or apoptosis. The development of agents that can selectively inhibit the metabolic breakdown of ATRA is being explored as a strategy to enhance its therapeutic effects. researchgate.net

Signaling Pathway Modulation by Atra Hydroxyimino

Impact on Canonical Retinoid Signaling Cascades

Canonical retinoid signaling is fundamental for regulating gene expression involved in cell growth, differentiation, and embryonic development. frontiersin.org This pathway is initiated when ATRA, the main active metabolite of vitamin A, enters the cell. psu.edu Inside the cell, its transport and availability are managed by specific binding proteins. psu.edu CRABP-II binds to ATRA and facilitates its translocation into the nucleus, where ATRA is presented to Retinoic Acid Receptors (RARs). psu.eduresearchgate.net ATRA binding activates RARs, which form heterodimers with Retinoid X Receptors (RXRs). frontiersin.orgnews-medical.net This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription. frontiersin.orgmdpi.comresearchgate.net

ATRA-hydroxyimino directly impacts this cascade through its role as a CRABP-II ligand medchemexpress.com. In experimental contexts where this compound is part of a PROTAC, it leads to the targeted destruction of the CRABP-II protein. The resulting depletion of CRABP-II disrupts the efficient shuttling of endogenous ATRA to the nuclear RARs. This interruption of ATRA transport is expected to downregulate the transcriptional activity of RARE-containing genes, thereby attenuating the canonical retinoid signal.

While this compound itself is primarily a tool for targeting CRABP-II, its parent compound ATRA and its metabolites directly engage with RARs to activate signaling. The efficacy and potency of this activation vary between different retinoids and RAR isotypes (α, β, and γ) nih.gov.

Table 1: Activation of RAR Isotypes by ATRA and Its Metabolites

The following table summarizes the half-maximal effective concentrations (EC₅₀) required for various retinoids to activate transcription via different RAR isotypes. Data is derived from transactivation studies in COS-7 cells. nih.gov

RetinoidEC₅₀ for RARα (nM)EC₅₀ for RARβ (nM)EC₅₀ for RARγ (nM)
All-trans-retinoic acid (ATRA)16992
9-cis-retinoic acid (9-cis-RA)1317358
4-oxo-RA33889
13-cis-RA1244736
18-OH-RA1621414
4-OH-RA7916494
5,6-epoxy-RA77354

Modulation of Developmental Signaling Pathways (e.g., Hedgehog Pathway)

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue patterning, and stem cell maintenance. nih.govscholarsresearchlibrary.com Aberrant activation of this pathway is implicated in the formation and progression of several types of cancer. nih.govfrontiersin.org There is no direct evidence available for this compound's effect on this pathway. However, research has established a clear antagonistic relationship between ATRA signaling and the Hh pathway.

In colon cancer cells, ATRA has been shown to inhibit the Sonic Hedgehog (Shh) branch of the pathway. nih.govnih.gov This inhibition is mediated by the upregulation of the Hh receptor Patched 1 (Ptch1), which is a negative regulator of the pathway, and the downregulation of the signal transducer Smoothened (Smo) and the downstream transcription factor Glioma-associated oncogene homolog 1 (Gli-1). nih.govnih.gov These effects are dependent on the presence and activation of RARs, as RAR antagonists can abrogate ATRA's inhibitory effect on Shh signaling. nih.gov

Given this RAR-dependent mechanism, the function of this compound becomes conceptually relevant. By inducing the degradation of CRABP-II, this compound-based tools would limit the activation of RARs by endogenous ATRA. This could, in turn, weaken the cell's intrinsic ability to suppress the Hedgehog pathway, potentially leading to its relative over-activity in tissues where both signaling systems are present.

Table 3: Effect of ATRA on Key Hedgehog Signaling Proteins in HCT116 Colon Cancer Cells

This table shows the regulatory effect of ATRA on the protein expression of essential components of the Sonic Hedgehog (Shh) signaling pathway. nih.gov

ProteinRole in Hh PathwayEffect of ATRA Treatment
Ptch1Negative Regulator (Receptor)Upregulated
SmoPositive Regulator (Signal Transducer)Downregulated
Gli-1Positive Regulator (Transcription Factor)Downregulated
RARαRetinoic Acid ReceptorUpregulated
RARβRetinoic Acid ReceptorUpregulated

Effects on Immunological Signaling and Inflammatory Responses (Conceptual/Mechanistic)

ATRA is a potent modulator of the immune system, exerting complex and context-dependent effects on both innate and adaptive immunity. frontiersin.orgscientificarchives.com While specific data on this compound is not available, its ability to modulate the canonical ATRA pathway provides a mechanistic basis for its conceptual effects on immunological signaling.

ATRA's immunomodulatory functions include:

Inhibition of Pro-inflammatory Cytokines: In various cell types, ATRA can attenuate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgscientificarchives.com This can occur through interference with pro-inflammatory signaling pathways like NF-κB. frontiersin.orgscientificarchives.com

Modulation of T-Helper Cell Differentiation: ATRA plays a key role in shaping the balance of T-helper (Th) cell subsets. It can inhibit the development of pro-inflammatory Th1 and Th17 cells while reciprocally promoting the differentiation of anti-inflammatory Foxp3+ T regulatory (Treg) cells, particularly in the presence of TGF-β. nih.gov It also generally enhances Th2 cytokine responses. nih.govnih.gov

Regulation of Inflammasomes: In human macrophages, ATRA has been shown to enhance both the priming and activation signals for the NLRP3 inflammasome, a key component of the innate immune system responsible for producing active IL-1β. nih.govnih.gov This is achieved by augmenting the expression of NLRP3 and pro-IL-1β and by shifting cellular metabolism toward glycolysis, which is required for inflammasome activation. nih.govnih.gov

These diverse immunological effects are largely mediated by RARs, which regulate the expression of key cytokines, chemokines, and transcription factors. Therefore, by causing the degradation of CRABP-II, this compound would mechanistically alter the transport of endogenous ATRA to the nucleus. This would be expected to modulate the baseline state of immune cells and their response to inflammatory stimuli by altering the activity of the canonical retinoid signaling that underpins many of these immune-regulatory functions.

Table 4: Summary of ATRA's Effects on Inflammatory Cytokine Production

This table summarizes key research findings on how ATRA modulates the production of various cytokines in different experimental models.

CytokineCell/SystemEffect of ATRAReference
IL-1β, IL-6, IL-8, TNF-αTGEV-infected IPEC-J2 cellsInhibited the virus-induced upregulation and release. frontiersin.org
IFN-γ (Th1 cytokine)Anti-CD3-stimulated PBMCsSignificantly decreased production. nih.gov
IL-4, IL-5, IL-13 (Th2 cytokines)Anti-CD3-stimulated PBMCsSignificantly increased production. nih.gov
IL-17 (Th17 cytokine)Experimental Autoimmune Uveoretinitis (mouse model)Significantly reduced production from lymph node cells. nih.gov
IL-1β, IL-6LPS-activated human macrophagesProlonged and enhanced expression by modulating NLRP3 inflammasome. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Atra Hydroxyimino and Its Analogs

Identification of Key Structural Determinants for Observed Biological Activity

The structure of all-trans-retinoic acid (ATRA) consists of a β-ionone ring, a polyene chain, and a polar carboxyl group. The biological activity of ATRA analogs, including ATRA-hydroxyimino, is highly dependent on the integrity and specific configuration of these three domains. This compound is a derivative of ATRA where the carboxylic acid head is replaced by a hydroxyimino group. This modification significantly influences its binding affinity for target proteins, primarily the Cellular Retinoic Acid-Binding Protein II (CRABP-II).

Extensive research on a wide array of retinoids has established several key structural features that are critical for their biological function. The polyene tail's all-trans configuration is generally optimal for high-affinity binding to retinoic acid receptors (RARs). The β-ionone ring contributes to the hydrophobic interactions within the binding pocket of target proteins. The polar head group is arguably one of the most critical determinants for binding specificity and affinity.

For CRABP-II, the binding pocket is a well-defined hydrophobic cavity with specific polar contacts at one end. The native ligand, ATRA, anchors its carboxylate group through a network of hydrogen bonds with key amino acid residues, including Arginine 111 (Arg111), Arginine 132 (Arg132), and Tyrosine 134 (Tyr134). The hydroxyimino group of this compound, with its ability to act as both a hydrogen bond donor and acceptor, is hypothesized to mimic the interactions of the carboxylic acid group, allowing it to occupy the same binding pocket.

While specific SAR data for a series of this compound analogs is not extensively available in the public domain, the principles derived from broader retinoid research suggest that modifications to any of the three key domains would significantly impact biological activity. For instance, altering the length or stereochemistry of the polyene chain, or modifying the substitution pattern on the β-ionone ring, would likely alter the binding affinity and selectivity for CRABP-II.

Table 1: Key Structural Features of Retinoids and Their Postulated Importance for CRABP-II Binding

Structural FeatureGeneral Importance for Retinoid ActivityPostulated Importance for this compound Binding to CRABP-II
β-ionone Ring Provides a crucial hydrophobic anchor into the binding pocket of target proteins.Essential for hydrophobic interactions within the CRABP-II binding cavity.
Polyene Chain The all-trans configuration and length are critical for optimal fit and interaction with the hydrophobic channel of the binding pocket.The specific conformation and length are expected to be crucial for positioning the hydroxyimino group for optimal interaction with polar residues.
Polar Head Group The terminal carboxylic acid of ATRA forms key hydrogen bonds with polar residues in the binding pocket of RARs and CRABPs.The hydroxyimino group is hypothesized to form a similar network of hydrogen bonds with key residues like Arg111, Arg132, and Tyr134 in the CRABP-II binding pocket, thereby anchoring the molecule.

Computational Approaches and Molecular Modeling for SAR Analysis

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating the SAR of retinoids. These approaches allow for the prediction of binding affinities and the visualization of ligand-protein interactions at an atomic level, guiding the rational design of novel analogs with improved properties.

Molecular docking simulations of ATRA and its analogs into the crystal structure of CRABP-II have provided significant insights into the binding mechanism. These studies consistently show the polar head group oriented towards the polar residues at the entrance of the binding cavity, while the β-ionone ring is buried deep within the hydrophobic pocket. For this compound, docking studies would be instrumental in predicting its precise binding orientation and comparing its interaction network with that of ATRA. Such models can help to rationalize the impact of the hydroxyimino substitution on binding affinity and selectivity.

QSAR studies on retinoids have successfully correlated various physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters, with their biological activities. While specific QSAR models for this compound analogs are not yet established, the wealth of data from other retinoids can be leveraged to build predictive models. These models could quantify the contributions of different structural modifications to the binding affinity for CRABP-II and help prioritize the synthesis of new analogs with potentially enhanced activity.

Table 2: Application of Computational Methods in Retinoid SAR

Computational MethodApplication in Retinoid ResearchPotential Application for this compound
Molecular Docking Predicting the binding poses of retinoids within the binding pockets of RARs and CRABPs. Identifying key intermolecular interactions.Predicting the binding mode of this compound in CRABP-II. Comparing its interactions to those of ATRA. Guiding the design of analogs with improved binding.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that relate the chemical structure of retinoids to their biological activity. Predicting the activity of novel analogs.Developing predictive models for the CRABP-II binding affinity of this compound analogs based on their structural and physicochemical properties.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time to assess binding stability and conformational changes.Investigating the stability of the this compound-CRABP-II complex and understanding the dynamic nature of their interactions.

Mechanistic Elucidation of Structural Modifications on Target Engagement and Downstream Effects

The structural modifications of this compound and its analogs have profound implications for their engagement with CRABP-II and the subsequent downstream cellular events. The binding of a ligand to CRABP-II is not a static event; it induces conformational changes in the protein that are crucial for its biological function.

Upon binding of a suitable ligand like ATRA, CRABP-II undergoes a conformational shift that facilitates its translocation from the cytoplasm to the nucleus. In the nucleus, holo-CRABP-II (the ligand-bound form) can directly interact with RARs, channeling the retinoid to its ultimate target to modulate gene transcription. Therefore, structural modifications that affect either the binding affinity or the ability to induce the correct conformational change in CRABP-II will directly impact this signaling cascade.

For this compound, its primary described role is as a CRABP-II ligand in the context of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). In this application, this compound serves to recruit CRABP-II to an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CRABP-II. The efficacy of this degradation is directly dependent on the affinity and specificity of this compound for CRABP-II.

Structural modifications to this compound could modulate this process in several ways:

Altering Binding Affinity: Changes to the β-ionone ring, polyene chain, or the hydroxyimino group could either increase or decrease the binding affinity for CRABP-II, thereby affecting the efficiency of SNIPER-mediated degradation.

Modifying Selectivity: Subtle structural changes could alter the selectivity of the ligand for CRABP-II over other retinoid-binding proteins like CRABP-I or the RARs, which could be crucial for minimizing off-target effects.

Impacting Ternary Complex Formation: The conformation of the this compound-CRABP-II complex is critical for the formation of a productive ternary complex with the E3 ligase. Structural modifications could influence this conformation and, consequently, the efficiency of ubiquitination.

Preclinical Investigative Models for Mechanistic Elucidation of Atra Hydroxyimino Activity

In Vitro Cell Culture Models for Biological Activity Assessment

In vitro cell culture systems have been instrumental in elucidating the fundamental biological activity of ATRA-hydroxyimino. This compound serves as the CRABP-II-binding component within a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.comtandfonline.com SNIPERs are heterobifunctional molecules designed to induce the degradation of a target protein by linking it to an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system. tandfonline.com In the case of SNIPERs targeting CRABP-II, this compound acts as the "warhead" that specifically recognizes and binds to CRABP-II. medchemexpress.comtandfonline.com

The primary biological activity assessed in these models is the induced degradation of CRABP-II. Various cancer cell lines have been employed to demonstrate the efficacy and selectivity of this approach.

Key Research Findings from In Vitro Cell Culture Models:

Neuroblastoma Models: The human neuroblastoma cell line IMR-32, which expresses CRABP-II, has been a key model for these investigations. medchemexpress.comtandfonline.com Studies have shown that SNIPER molecules containing the this compound moiety effectively induce the degradation of CRABP-II in these cells. medchemexpress.com The downregulation of CRABP-II in IMR-32 cells has been linked to the suppression of MycN, a critical oncogene in neuroblastoma, leading to growth inhibition. tandfonline.com

Fibrosarcoma Models: In the human fibrosarcoma cell line HT1080, SNIPER compounds incorporating this compound have demonstrated concentration-dependent degradation of CRABP-II. tandfonline.comniph.go.jp These studies have also been crucial for optimizing the linker and the E3 ligase-binding component of the SNIPER molecules to enhance degradation efficiency and specificity. niph.go.jp

Pancreatic Cancer Models: Pancreatic ductal adenocarcinoma (PDAC) cell lines, such as Panc-1 and BxPC3, have been used to show that SNIPER-11, which contains an all-trans retinoic acid (ATRA) derivative as the CRABP-II ligand, effectively induces CRABP-II degradation. nih.govresearchgate.net This degradation was shown to overcome gemcitabine (B846) resistance in these cell lines by reversing the accumulation of cholesterol in lipid rafts and suppressing AKT survival signaling. nih.gov

Below is an interactive data table summarizing the in vitro cell culture models used in the study of this compound-containing compounds.

Cell LineCancer TypeCompoundBiological Activity ObservedResearch Focus
IMR-32 NeuroblastomaSNIPERs with this compoundDegradation of CRABP-II, growth inhibition. medchemexpress.comtandfonline.comTargeting the CRABP-II/MycN axis. tandfonline.com
HT1080 FibrosarcomaSNIPER-21, SNIPER-22Concentration-dependent degradation of CRABP-II. tandfonline.comniph.go.jpMechanism of SNIPER-induced protein degradation. niph.go.jp
Panc-1 Pancreatic CancerSNIPER-11Degradation of CRABP-II, induction of apoptosis. nih.govresearchgate.netOvercoming drug resistance. nih.gov
BxPC3 Pancreatic CancerSNIPER-11Degradation of CRABP-II. researchgate.netConfirmation of CRABP-II degradation. researchgate.net

Application in Organoid and Advanced 3D Culture Systems for Mechanistic Research

To date, there is a lack of specific published research detailing the application of this compound or SNIPERs containing this moiety in organoid or other advanced 3D culture systems. While 3D models, including patient-derived organoids (PDOs), are increasingly recognized for their ability to more faithfully recapitulate the in vivo tumor microenvironment and predict patient drug responses, their specific use to investigate the mechanistic aspects of this compound's activity has not been documented in the available scientific literature. nih.govthermofisher.comfrontiersin.org The development of such models could provide deeper insights into how these compounds affect cell-cell interactions, tumor architecture, and the complex signaling pathways within a more physiologically relevant context.

In Vivo Animal Models for Investigating Biological Mechanisms and Pathophysiological Roles

In vivo animal models have been crucial for validating the therapeutic potential of targeting CRABP-II using compounds that rely on this compound for their specificity. These models allow for the investigation of biological mechanisms and pathophysiological roles in a whole-organism context.

There are currently no specific studies in the scientific literature that describe the application of this compound in animal models of developmental biology. Research in this area has largely focused on the parent compound, all-trans retinoic acid (ATRA), which is a well-known morphogen critical for embryonic development. nih.gov The specific effects of the hydroxyimino modification on developmental processes have not been reported.

The primary application of this compound in in vivo disease models has been in the context of cancer, specifically pancreatic cancer.

Key Research Findings from In Vivo Disease Models:

Pancreatic Cancer Models: A significant study utilized a patient-derived xenograft (PDX) mouse model of pancreatic cancer to evaluate the in vivo efficacy of SNIPER-11, a compound containing an ATRA-derived moiety that binds to CRABP-II. nih.govresearchgate.net In this model, orthotopically implanted tumors were treated with SNIPER-11. The results demonstrated that the compound effectively induced the degradation of CRABP-II within the tumors. nih.govresearchgate.net This led to a significant inhibition of tumor growth and promoted tumor necrosis, indicating that targeting CRABP-II via this mechanism has therapeutic potential in a complex in vivo setting. nih.govresearchgate.net

While in vitro studies on neuroblastoma cell lines like IMR-32 suggest that targeting CRABP-II could be a viable strategy, and other research points to the role of CRABP-II in neuroblastoma development, specific in vivo studies using this compound-based SNIPERs in neuroblastoma or neurodegeneration animal models have not been reported in the reviewed literature. tandfonline.commdpi.com

The following table presents data from the in vivo investigation of a compound containing an ATRA-derived moiety for CRABP-II targeting.

Animal ModelDisease ModelCompoundKey Findings
NSG Mice Pancreatic Cancer (Patient-Derived Xenograft)SNIPER-11Induced CRABP-II degradation in tumors, significantly inhibited tumor growth, promoted tumor necrosis. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives for Atra Hydroxyimino

ATRA-hydroxyimino as a Chemical Biology Probe and Research Tool

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. wikipedia.org High-quality chemical probes are characterized by their potency, selectivity, and a well-understood mechanism of action. unc.edunih.gov this compound exemplifies these characteristics, making it a valuable tool for researchers.

Derived from ATRA, this compound has been instrumental in the development of proteolysis-targeting chimeras (PROTACs). medchemexpress.comtargetmol.com Specifically, it has been used as a ligand for the cellular retinoic acid-binding protein II (CRABP-II). medchemexpress.comtargetmol.com By linking this compound to a ligand for an E3 ubiquitin ligase, researchers have successfully created bifunctional molecules that can induce the targeted degradation of CRABP-II. medchemexpress.comtargetmol.com This application not only highlights the utility of this compound as a specific binder for CRABP-II but also establishes its role as a critical component in the chemical toolbox for studying protein degradation.

The development and use of such probes are crucial for validating new drug targets and understanding complex biological pathways. rsc.org The availability of well-characterized probes like this compound, often facilitated by resources like the Chemical Probes Portal, accelerates biomedical research. chemicalprobes.org

Table 1: Characteristics of this compound as a Chemical Probe

CharacteristicDescriptionReference
Target Cellular Retinoic Acid-Binding Protein II (CRABP-II) medchemexpress.com
Application Component of PROTACs for targeted protein degradation medchemexpress.comtargetmol.com
Mechanism Binds to CRABP-II, enabling its recruitment to an E3 ligase for ubiquitination and subsequent degradation. medchemexpress.comtargetmol.com
Significance Facilitates the study of CRABP-II function and the development of novel therapeutic strategies based on protein degradation. nih.govmdpi.com

Integration into Novel Research Paradigms (e.g., Advanced Targeted Protein Degradation Research beyond CRABP-II)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. mdpi.comnih.govnurixtx.com PROTACs are a key technology in this field, acting as a bridge between a target protein and an E3 ubiquitin ligase. nih.govmdpi.com

The initial success of this compound in targeting CRABP-II for degradation has opened doors for its integration into broader TPD research. medchemexpress.comtargetmol.com One of the key challenges in PROTAC design is achieving selectivity, especially when the target-binding molecule (warhead) can interact with multiple proteins. nih.gov The story of ATRA provides a compelling case study. ATRA itself binds to both CRABP and the retinoic acid receptors (RARs). nih.gov However, by carefully selecting the attachment point of the linker used to connect ATRA to the E3 ligase ligand, it is possible to create a PROTAC that selectively degrades CRABP over RAR. nih.gov This demonstrates how the principles of medicinal chemistry can be applied to "rewire" the selectivity of a promiscuous binder.

This concept is being extended to other targets. Researchers are exploring the use of promiscuous kinase inhibitors as warheads in PROTACs to selectively degrade specific kinases. nih.gov The lessons learned from the ATRA/CRABP system are invaluable in guiding the design of these next-generation degraders. Furthermore, the scope of TPD is expanding beyond the well-established E3 ligases like VHL and Cereblon. For instance, a ligand for the aryl hydrocarbon receptor (AhR), another E3 ligase, was conjugated with the CRABP2 ligand ATRA to induce the degradation of CRABP2. mdpi.com This highlights a move towards utilizing a wider range of E3 ligases to expand the druggable proteome.

Unexplored Molecular and Cellular Pathways Influenced by this compound

While the primary known application of this compound is as a CRABP-II ligand in PROTACs, its parent compound, ATRA, influences a vast array of cellular processes, suggesting that this compound may also have broader biological effects that remain to be discovered.

ATRA is a key regulator of cell growth, differentiation, and apoptosis. mdpi.comresearchgate.netmdpi.com It exerts its effects primarily through the activation of retinoic acid receptors (RARs), which are ligand-dependent transcription factors. researchgate.netfrontiersin.orgembopress.org The binding of ATRA to RARs leads to the regulation of numerous target genes. frontiersin.org ATRA has been shown to influence several critical signaling pathways, including:

Wnt/β-catenin pathway: ATRA can downregulate components of this pathway, which is often implicated in carcinogenesis. mdpi.com

ERK/MAPK pathway: ATRA has been shown to decrease the growth of certain cancer cell lines by downregulating this pathway, which is involved in cell proliferation and survival. mdpi.com

PI3K-Akt pathway: In some contexts, vitamin A, the precursor to ATRA, can upregulate this pathway, promoting cell proliferation during tissue regeneration. researchgate.net

Notch, Hedgehog, and TGFβ pathways: Therapeutic supplementation with ATRA has been found to rectify the deregulation of these pathways in models of emphysema, leading to alveolar regeneration. nih.gov

Given that this compound is a derivative of ATRA, it is plausible that it may interact with some of these pathways, either directly or indirectly. For instance, by modulating the levels of CRABP-II, this compound-based degraders could indirectly affect the downstream signaling events regulated by retinoic acid. CRABP-II is known to channel ATRA to the nucleus to interact with RARs. researchgate.net Therefore, degrading CRABP-II could alter the transcriptional landscape regulated by ATRA.

Future research should focus on exploring the potential "off-target" effects of this compound and its degraders on these and other cellular pathways. This could reveal new therapeutic opportunities and provide a more complete understanding of its biological activity.

Development of Advanced Methodologies for Investigating Retinoid Derivatives

The growing interest in retinoid derivatives like this compound necessitates the development of advanced analytical and investigational methods.

Synthesis and Chemical Methodologies: The synthesis of novel retinoid derivatives with improved properties is an ongoing area of research. researchgate.netdrpress.org This includes developing more efficient and environmentally friendly synthesis routes. researchgate.netdrpress.org Knowledge of the structure-activity relationships of existing derivatives, such as the impact of modifications on receptor binding and selectivity, is crucial for the rational design of new compounds. mdpi.com

Analytical Techniques: Sensitive and specific analytical methods are essential for studying the metabolism and distribution of retinoid derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as a powerful technique for the simultaneous quantification of multiple retinoids and their metabolites in biological samples like serum. thermofisher.com The development of such high-throughput methods is critical for both preclinical and clinical research. thermofisher.com

Investigating Molecular Interactions and Cellular Effects: To understand the mechanism of action of new retinoid derivatives, a variety of in vitro and in vivo techniques are employed.

Binding Assays: Competition binding experiments using radiolabeled ligands are used to determine the affinity of new compounds for retinoid receptors. nih.gov

Reporter Gene Assays: These assays are used to assess the ability of a compound to activate transcription through specific receptors, providing a measure of its functional activity. nih.gov

Cellular Imaging: Biotinylated derivatives of ATRA can be used to track the localization of the compound within cells and tissues. medchemexpress.com

Chemoproteomics: This approach can be used to identify the protein targets of a chemical probe on a proteome-wide scale, helping to uncover both intended and unintended interactions. nih.gov

The continuous refinement of these methodologies will be critical for advancing our understanding of this compound and other retinoid derivatives, ultimately paving the way for their translation into new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.